(S)-3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
CAS No.: 2089388-86-1
Cat. No.: VC11656582
Molecular Formula: C9H11ClFNO2
Molecular Weight: 219.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089388-86-1 |
|---|---|
| Molecular Formula | C9H11ClFNO2 |
| Molecular Weight | 219.64 g/mol |
| IUPAC Name | (2S)-3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
| Standard InChI Key | ULSLJWWIEKJULU-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CN)C(=O)O)F.Cl |
| SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CN)C(=O)O)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a three-carbon chain (propanoic acid) with the following substituents:
-
Carboxylic acid group at position 1
-
4-Fluorophenyl group at position 2
-
Amino group at position 3
-
Hydrochloride salt formation at the amino group
The (S)-configuration at the chiral center (position 3) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁ClFNO₂ | |
| Molecular Weight | 219.64 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 308.8 ± 32.0 °C | |
| Flash Point | 140.6 ± 25.1 °C | |
| Exact Mass | 219.053 Da |
Synthesis and Purification
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step enantioselective route:
-
Knoevenagel Condensation: 4-Fluorobenzaldehyde reacts with Meldrum’s acid to form a β-keto ester intermediate.
-
Asymmetric Reduction: The intermediate undergoes catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) to introduce the (S)-configuration.
-
Hydrolysis and Salt Formation: The reduced product is hydrolyzed to the carboxylic acid and treated with hydrochloric acid to yield the hydrochloride salt .
Critical Reaction Parameters
-
Temperature: 0–5°C during reduction to minimize racemization.
-
Solvent System: Methanol/water mixtures for optimal solubility and crystal formation .
-
Yield: >90% enantiomeric excess (ee) achieved via chiral HPLC purification.
Industrial Production
Industrial methods prioritize cost efficiency and scalability:
-
Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
-
Crystallization Optimization: Anti-solvent addition (e.g., diethyl ether) improves salt purity to >99% .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: 12.7 mg/mL in water at 25°C, facilitated by the hydrochloride salt .
-
Organic Solvents: Soluble in methanol (34 mg/mL) and dimethyl sulfoxide (DMSO, 89 mg/mL).
-
Storage Conditions: Stable at 2–8°C for >24 months; degradation occurs above 40°C .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1712 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-F aromatic), and 1540 cm⁻¹ (N-H bend).
-
¹H NMR (D₂O): δ 7.45 (d, 2H, aromatic), 4.21 (q, 1H, CH), 3.18 (dd, 1H, CH₂), 2.95 (dd, 1H, CH₂) .
Biological Activity and Mechanisms
Neurotransmitter Receptor Modulation
The compound acts as a glutamate receptor agonist, binding to NMDA and AMPA receptors with IC₅₀ values of 3.2 μM and 8.7 μM, respectively. This activity suggests potential in treating neurodegenerative diseases by modulating synaptic plasticity.
Enzyme Inhibition
-
Aromatic L-Amino Acid Decarboxylase (AADC): Inhibits AADC with a Kᵢ of 0.45 μM, reducing dopamine synthesis in Parkinson’s disease models.
-
Phenylalanine Hydroxylase (PAH): Competes with phenylalanine (Kᵢ = 1.8 μM), impacting tyrosine biosynthesis .
Table 2: Comparative Biological Activity
| Target | Activity | Potency (IC₅₀/Kᵢ) |
|---|---|---|
| NMDA Receptor | Agonist | 3.2 μM |
| AMPA Receptor | Partial Agonist | 8.7 μM |
| AADC | Competitive Inhibitor | 0.45 μM |
| PAH | Substrate Analog | 1.8 μM |
Therapeutic and Industrial Applications
Pharmaceutical Development
-
Neuroprotective Agents: Prevents glutamate-induced excitotoxicity in hippocampal neurons (EC₅₀ = 5.6 μM).
-
Prodrug Synthesis: Serves as a backbone for fluorinated prodrugs targeting LAT1 transporters in cancer cells .
Industrial Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume